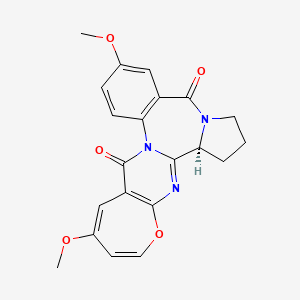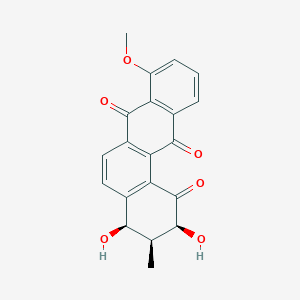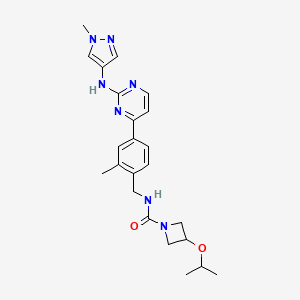
BIIB068
描述
BIIB068 is a potent, selective, reversible, and orally active inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and myeloid cells. This compound has shown significant potential in the treatment of autoimmune diseases due to its high selectivity and efficacy .
作用机制
BIIB068 通过选择性抑制布鲁顿酪氨酸激酶发挥作用。布鲁顿酪氨酸激酶是 B 细胞和髓系细胞信号通路中的关键酶。 通过抑制这种酶,this compound 阻断了下游信号通路的激活,导致 B 细胞活化和促炎细胞因子的产生受到抑制 . 这种机制使得 this compound 成为治疗自身免疫性疾病的有希望的治疗剂 .
生化分析
Biochemical Properties
BIIB068 plays a significant role in biochemical reactions, particularly in the inhibition of BTK activity . BTK is a cytoplasmic non-receptor tyrosine kinase that signals downstream of Fc receptors and plays a transduction role in antibody expression following B cell activation . By blocking BTK activity, this compound can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it regulates B cell activation, proliferation, and differentiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to BTK, inhibiting its activity and thereby disrupting the downstream signaling of Fc receptors . This inhibition can block the overactivation of B cells, a common cause of some autoimmune diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
准备方法
合成路线和反应条件
BIIB068 的合成涉及多个关键步骤,从 4-溴-2-甲基苯腈开始。 合成路线包括氰基还原、Boc 保护、宫浦硼化、铃木偶联反应、氨基吡咯的安装和 Boc 脱保护 . 该工艺以经济的方式构建了 2-氨基-4 取代嘧啶,采用了简单的亲核取代反应和氰基的绿色还原 .
工业生产方法
This compound 的工业生产侧重于优化合成路线,以实现高收率和高纯度。 开发的工艺总收率为 32%,HPLC 纯度为 99% . This compound 的结构通过各种分析技术确认,包括质谱、红外光谱、质子核磁共振和碳-13 核磁共振 .
化学反应分析
科学研究应用
BIIB068 在化学、生物学、医学和工业领域拥有广泛的科学研究应用。在化学中,它被用作工具化合物来研究布鲁顿酪氨酸激酶的抑制。 在生物学和医学中,this compound 正在被研究其在自身免疫性疾病(如系统性红斑狼疮)中的潜在治疗作用 . 该化合物在临床前研究中显示出令人鼓舞的结果,目前正在进行临床试验 . 在工业中,this compound 用于开发针对布鲁顿酪氨酸激酶的新型治疗剂 .
相似化合物的比较
类似化合物
伊布替尼: 另一种布鲁顿酪氨酸激酶抑制剂,但它是不可逆抑制剂。
阿卡替尼: 一种选择性的、不可逆的布鲁顿酪氨酸激酶抑制剂。
扎努替尼: 一种有效的、不可逆的布鲁顿酪氨酸激酶抑制剂。
BIIB068 的独特之处
This compound 的独特之处在于它是布鲁顿酪氨酸激酶的可逆抑制剂,这使它在减少与不可逆抑制剂相比的副作用方面具有潜在优势 . 此外,this compound 对布鲁顿酪氨酸激酶相对于其他激酶显示出高选择性,使其成为一种高度特异性的治疗剂 .
属性
IUPAC Name |
N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWMKGNVAMXXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798787-27-5 | |
| Record name | BIIB-068 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIB-068 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
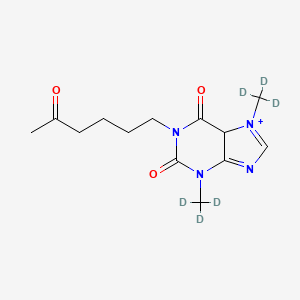
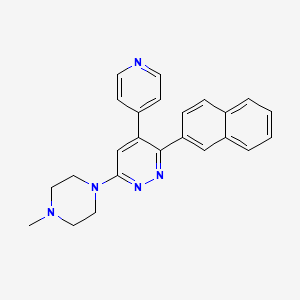
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)
 ketone](/img/structure/B3025702.png)
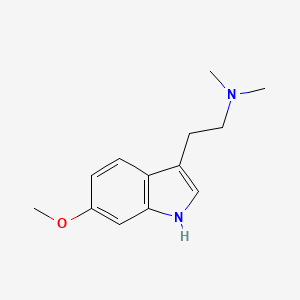
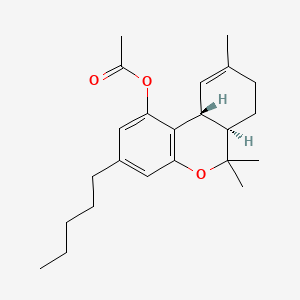
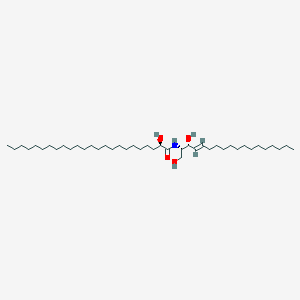
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
